![molecular formula C16H15Cl2NO7S B7503663 2,4-Dichloro-5-[(3,4,5-trimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B7503663.png)
2,4-Dichloro-5-[(3,4,5-trimethoxyphenyl)sulfamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-[(3,4,5-trimethoxyphenyl)sulfamoyl]benzoic acid, also known as TCS-401, is a sulfonamide-based compound that has been widely used in scientific research due to its unique properties. This compound is known to have potent anti-inflammatory and anti-cancer properties, making it an attractive candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5-[(3,4,5-trimethoxyphenyl)sulfamoyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. It has also been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. In addition, this compound has been shown to inhibit the STAT3 pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. In addition, this compound has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the production of amyloid-β peptides.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,4-Dichloro-5-[(3,4,5-trimethoxyphenyl)sulfamoyl]benzoic acid in lab experiments is its high purity and availability. This compound is readily available for purchase from chemical suppliers and can be synthesized in high yields. In addition, this compound has been extensively studied for its anti-inflammatory and anti-cancer properties, making it a well-established compound for further investigation.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, and its toxicity should be carefully evaluated before use. In addition, this compound has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
Orientations Futures
There are several future directions for the investigation of 2,4-Dichloro-5-[(3,4,5-trimethoxyphenyl)sulfamoyl]benzoic acid. One potential direction is the investigation of its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. This compound has been shown to inhibit the production of amyloid-β peptides, which are believed to play a role in the pathogenesis of Alzheimer's disease.
Another potential direction is the investigation of this compound as a potential anti-cancer agent. This compound has been shown to induce apoptosis in cancer cells, and its potential use in cancer therapy should be further investigated.
Finally, the mechanism of action of this compound should be further elucidated. While this compound has been shown to inhibit various signaling pathways, its precise mechanism of action is not fully understood. Further investigation into the mechanism of action of this compound could lead to the development of more potent and selective compounds for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2,4-Dichloro-5-[(3,4,5-trimethoxyphenyl)sulfamoyl]benzoic acid involves the reaction of 2,4-dichloro-5-nitrobenzoic acid with 3,4,5-trimethoxyaniline in the presence of sulfuric acid. The resulting product is then treated with sulfamic acid to form the final compound, this compound. The synthesis of this compound has been optimized to produce high yields of pure compound, making it readily available for scientific research.
Applications De Recherche Scientifique
2,4-Dichloro-5-[(3,4,5-trimethoxyphenyl)sulfamoyl]benzoic acid has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. In addition, this compound has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the production of amyloid-β peptides.
Propriétés
IUPAC Name |
2,4-dichloro-5-[(3,4,5-trimethoxyphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO7S/c1-24-12-4-8(5-13(25-2)15(12)26-3)19-27(22,23)14-6-9(16(20)21)10(17)7-11(14)18/h4-7,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRPVKZJYHGZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
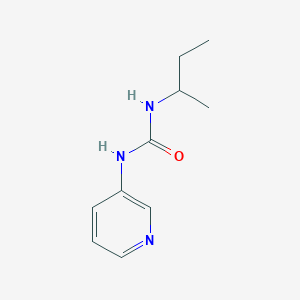
![N-[(4-bromophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503596.png)
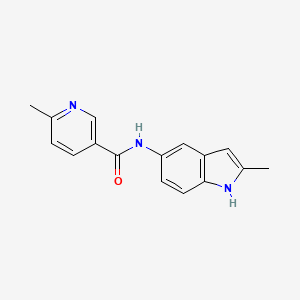
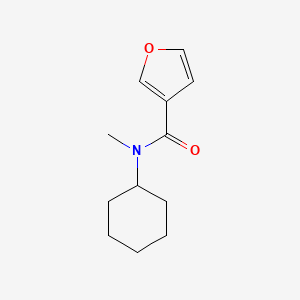
![2-cyclohexyl-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7503614.png)
![N-[(4-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503620.png)
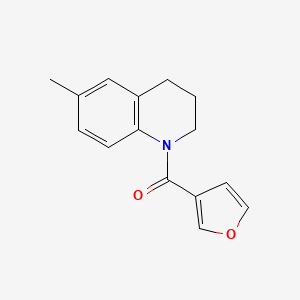
![N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7503628.png)

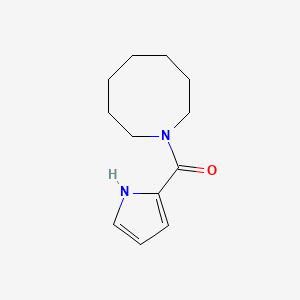
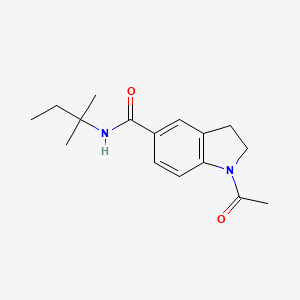
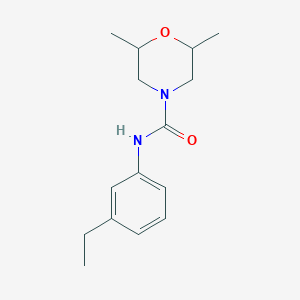
![4-(4-bromophenyl)-1-[(2-chlorophenyl)methyl]-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one](/img/structure/B7503655.png)
![N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B7503688.png)
